Methyl 2,3-dichloro-4-sulfanylbenzoate
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Overview
Description
Methyl 2,3-dichloro-4-sulfanylbenzoate: is an organic compound with the molecular formula C8H6Cl2O2S It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,3-dichloro-4-sulfanylbenzoate can be synthesized through a multi-step process. One common method involves the chlorination of methyl benzoate to introduce chlorine atoms at the 2 and 3 positions. This is followed by the introduction of the sulfanyl group at the 4 position through a nucleophilic substitution reaction. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the sulfanyl group can be introduced using thiol reagents under basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-dichloro-4-sulfanylbenzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to remove the chlorine atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
Methyl 2,3-dichloro-4-sulfanylbenzoate has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its potential to form covalent bonds with biological molecules.
Medicine: Research into its potential as a pharmacophore for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which methyl 2,3-dichloro-4-sulfanylbenzoate exerts its effects involves its ability to interact with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Methyl 2,3-dichlorobenzoate: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
Methyl 4-sulfanylbenzoate:
Methyl 2,3-dichloro-4-methylbenzoate: The presence of a methyl group instead of a sulfanyl group alters its chemical properties and reactivity.
Uniqueness: Methyl 2,3-dichloro-4-sulfanylbenzoate is unique due to the presence of both chlorine and sulfanyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
methyl 2,3-dichloro-4-sulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2S/c1-12-8(11)4-2-3-5(13)7(10)6(4)9/h2-3,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXGUQSLMVSYCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)S)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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